molecular formula C16H12Cl2F2N4O2S B10946314 N-[(E)-{5-[(2,5-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine

N-[(E)-{5-[(2,5-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine

Cat. No.: B10946314
M. Wt: 433.3 g/mol
InChI Key: APCMPYHQNMBVTN-QPSGOUHRSA-N
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Description

N-((E)-1-{5-[(2,5-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((E)-1-{5-[(2,5-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE typically involves multi-step organic reactions. The process begins with the preparation of the furan and triazole intermediates, followed by their coupling through a series of condensation and substitution reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

For large-scale industrial production, the synthesis of this compound may involve optimized reaction conditions to enhance efficiency and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-((E)-1-{5-[(2,5-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Halogen atoms in the phenoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and efficiency.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N-((E)-1-{5-[(2,5-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((E)-1-{5-[(2,5-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: A related compound with similar structural features but different functional groups.

    Bromomethyl methyl ether: Shares some chemical properties but differs in its reactivity and applications.

Properties

Molecular Formula

C16H12Cl2F2N4O2S

Molecular Weight

433.3 g/mol

IUPAC Name

(E)-1-[5-[(2,5-dichlorophenoxy)methyl]furan-2-yl]-N-[3-(difluoromethyl)-5-methylsulfanyl-1,2,4-triazol-4-yl]methanimine

InChI

InChI=1S/C16H12Cl2F2N4O2S/c1-27-16-23-22-15(14(19)20)24(16)21-7-10-3-4-11(26-10)8-25-13-6-9(17)2-5-12(13)18/h2-7,14H,8H2,1H3/b21-7+

InChI Key

APCMPYHQNMBVTN-QPSGOUHRSA-N

Isomeric SMILES

CSC1=NN=C(N1/N=C/C2=CC=C(O2)COC3=C(C=CC(=C3)Cl)Cl)C(F)F

Canonical SMILES

CSC1=NN=C(N1N=CC2=CC=C(O2)COC3=C(C=CC(=C3)Cl)Cl)C(F)F

Origin of Product

United States

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